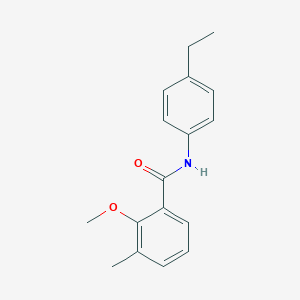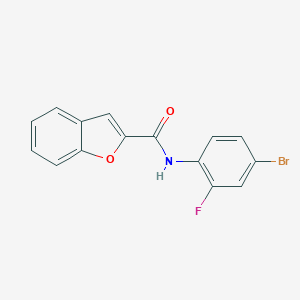
4-ethoxy-N-(2-methylquinolin-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-(2-methylquinolin-5-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that is produced using a specific synthesis method, which involves the reaction of various chemical reagents.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-N-(2-methylquinolin-5-yl)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. The compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death. Additionally, the compound has been shown to inhibit the activity of specific proteins involved in cell signaling pathways, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction. Additionally, the compound has been shown to have anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-ethoxy-N-(2-methylquinolin-5-yl)benzamide is its potent anticancer activity. This makes it a valuable tool for studying cancer biology and developing new cancer treatments. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to its use in lab experiments. The compound is highly toxic and must be handled with care. Additionally, its mechanism of action is not fully understood, which may limit its application in certain areas of research.
Direcciones Futuras
There are several future directions for research on 4-ethoxy-N-(2-methylquinolin-5-yl)benzamide. One area of interest is the development of new cancer therapies based on the compound. Researchers are investigating the use of the compound in combination with other anticancer drugs to enhance its efficacy. Additionally, there is interest in studying the compound's potential as an anti-inflammatory agent and its application in the development of new antibiotics. Finally, there is a need for further research to fully understand the mechanism of action of the compound and its potential applications in other areas of research.
In conclusion, this compound is a synthetic compound with significant potential applications in scientific research. Its potent anticancer activity, ease of synthesis, and potential as an anti-inflammatory agent and antibiotic make it a valuable tool for studying cancer biology and developing new therapies. However, its toxicity and limited understanding of its mechanism of action may limit its application in certain areas of research. Nonetheless, there are several future directions for research on the compound, including the development of new cancer therapies, the study of its anti-inflammatory and antibiotic properties, and further investigation into its mechanism of action.
Métodos De Síntesis
The synthesis of 4-ethoxy-N-(2-methylquinolin-5-yl)benzamide involves the reaction of 2-methyl-5-nitroquinoline, ethoxybenzamide, and zinc in acetic acid. The reaction proceeds through a series of steps, including reduction, nitration, and condensation, to produce the final product. This synthesis method has been optimized to produce high yields of the compound and is widely used in scientific research.
Aplicaciones Científicas De Investigación
4-ethoxy-N-(2-methylquinolin-5-yl)benzamide has various potential applications in scientific research. One of the most significant applications is in the field of medicinal chemistry, where it is used to develop new drugs and therapies. The compound has been shown to exhibit potent anticancer activity, and several studies have investigated its potential as a lead compound for the development of new cancer treatments. Additionally, the compound has been shown to have antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Propiedades
Fórmula molecular |
C19H18N2O2 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
4-ethoxy-N-(2-methylquinolin-5-yl)benzamide |
InChI |
InChI=1S/C19H18N2O2/c1-3-23-15-10-8-14(9-11-15)19(22)21-18-6-4-5-17-16(18)12-7-13(2)20-17/h4-12H,3H2,1-2H3,(H,21,22) |
Clave InChI |
YWYKNJQLUCWKEB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC(=N3)C |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC(=N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B250733.png)





![N-[2-(difluoromethoxy)phenyl]-4-isobutoxybenzamide](/img/structure/B250744.png)

![5-chloro-N-[2-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B250746.png)
![N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250748.png)
![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)-2-furamide](/img/structure/B250749.png)
![N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide](/img/structure/B250751.png)
![N-(4-{[(4-isopropylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B250754.png)
![N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B250755.png)
